Phenyl acetoacetate
CAS No.: 6864-62-6
Cat. No.: VC3879369
Molecular Formula: C10H10O3
Molecular Weight: 178.18 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 6864-62-6 |
---|---|
Molecular Formula | C10H10O3 |
Molecular Weight | 178.18 g/mol |
IUPAC Name | phenyl 3-oxobutanoate |
Standard InChI | InChI=1S/C10H10O3/c1-8(11)7-10(12)13-9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
Standard InChI Key | PFENPVAFZTUOOM-UHFFFAOYSA-N |
SMILES | CC(=O)CC(=O)OC1=CC=CC=C1 |
Canonical SMILES | CC(=O)CC(=O)OC1=CC=CC=C1 |
Phenyl acetoacetate is an organic compound belonging to the class of β-keto esters. It is characterized by the presence of both a phenyl group and an acetoacetate moiety, making it a versatile compound in organic synthesis. The chemical formula for phenyl acetoacetate is C10H10O3, and its CAS number is 6864-62-6 .
Synthesis Methods
Phenyl acetoacetate can be synthesized through the transesterification of methyl acetoacetate with phenol. This reaction typically involves the use of a catalyst like 4-dimethylaminopyridine (DMAP) and a base such as triethylamine. The process is carried out under reflux conditions to ensure complete conversion.
Applications in Organic Synthesis
Phenyl acetoacetate is widely used in organic synthesis due to its ability to form various derivatives. It serves as a building block for the synthesis of complex organic molecules, including biologically active compounds and pharmaceuticals. The compound's unique structure allows it to participate in diverse chemical reactions, making it a valuable tool in the development of new chemical entities.
Biological Activities
Phenyl acetoacetate and its derivatives have shown potential biological activities, including enzyme inhibition, neuroprotective effects, and anti-inflammatory properties. For instance, related compounds like acetoacetate have been shown to inhibit voltage-dependent calcium channels, suggesting potential neuroprotective roles. Additionally, phenyl acetoacetate has been implicated in modulating inflammatory responses through the activation of free fatty acid receptors.
Research Findings
Recent research highlights the versatility of phenyl acetoacetate in various biochemical pathways. It is involved in the catabolic pathways of phenylalanine and phenylacetate in bacteria, demonstrating its role in metabolic processes. Furthermore, derivatives of phenyl acetoacetate have shown promising antimicrobial activity, indicating potential applications in developing new antimicrobial agents.
Data Table: Chemical Reactions of Phenyl Acetoacetate
Reaction Type | Reagents | Major Products |
---|---|---|
Oxidation | Potassium permanganate, Chromium trioxide | Phenyl acetoacetic acid |
Reduction | Sodium borohydride, Lithium aluminum hydride | Phenyl butanediol |
Substitution | Alkyl halides, Amines | Various substituted phenyl acetoacetates |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume